molecular formula C7H14ClNO2 B1401565 3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride CAS No. 90139-88-1

3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride

Cat. No.: B1401565
CAS No.: 90139-88-1
M. Wt: 179.64 g/mol
InChI Key: HMDTZGADNNOTKS-UHFFFAOYSA-N
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Description

3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C₇H₁₄ClNO₂. It is a derivative of cyclobutanecarboxylic acid, featuring an amino group and two methyl groups on the cyclobutane ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and properties.

Scientific Research Applications

Chemistry: In chemistry, 3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound can be used to study the effects of cyclobutane derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for applications requiring specific chemical functionalities.

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride typically involves the cyclization of suitable precursors followed by the introduction of the amino group. One common method includes the reaction of 2,2-dimethylcyclobutanone with ammonia or an amine under acidic conditions to form the amino derivative. The hydrochloride salt is then obtained by treating the amino compound with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, using reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Acyl chlorides, alkyl halides, base or acid catalysts.

Major Products:

    Oxidation: Oxo derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Acylated or alkylated amino derivatives.

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the cyclobutane ring provides structural rigidity. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

    3-Amino-2,2-dimethylpropanoic acid: Similar structure but lacks the cyclobutane ring.

    Cyclobutanecarboxylic acid: Lacks the amino and methyl groups.

    2,2-Dimethylcyclobutanone: Lacks the amino and carboxylic acid groups.

Uniqueness: 3-Amino-2,2-dimethylcyclobutane-carboxylic acid hydrochloride is unique due to the presence of both an amino group and a carboxylic acid group on a cyclobutane ring. This combination of functional groups and ring structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-amino-2,2-dimethylcyclobutane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-7(2)4(6(9)10)3-5(7)8;/h4-5H,3,8H2,1-2H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDTZGADNNOTKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1N)C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80848760
Record name 3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80848760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90139-88-1
Record name 3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80848760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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